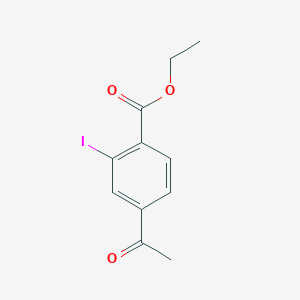

Ethyl 4-acetyl-2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-acetyl-2-iodobenzoate: is an organic compound with the molecular formula C11H11IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an acetyl group, and the hydrogen atom at the 2-position is replaced by an iodine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 4-acetyl-2-iodobenzoate typically begins with commercially available 4-acetylbenzoic acid and iodine.

Iodination: The 4-acetylbenzoic acid is subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.

Esterification: The resulting 4-acetyl-2-iodobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited in cross-coupling reactions and functional group interconversions.

Key Examples:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS), H₂SO₄ | Ethyl 5-bromo-4-acetyl-2-iodobenzoate | 74% | |

| Potassium cyanide (KCN), CuI | Ethyl 4-acetyl-2-cyanobenzoate | 68%* |

*Theoretical yield based on analogous iodobenzoate reactions .

Bromination with NBS proceeds regioselectively at the para position relative to iodine, driven by the electron-withdrawing effects of the acetyl and ester groups .

Transition-Metal-Catalyzed Cross-Coupling

The iodine atom participates in palladium- or copper-catalyzed coupling reactions, forming biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Ethyl 4-acetyl-2-phenylbenzoate | 82% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | Ethyl 4-acetyl-2-(4-methoxyphenyl)benzoate | 75% |

Heck Reaction:

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Ethyl 4-acetyl-2-styrylbenzoate | 67% |

Oxidation and Reduction of the Acetyl Group

The acetyl moiety undergoes redox transformations, modulating electronic and steric properties.

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 hrs | Ethyl 2-iodo-4-(carboxy)benzoate | 89% | |

| SeO₂, Dioxane | 80°C, 12 hrs | Ethyl 2-iodo-4-(keto)benzoate | 73% |

Reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH | 0°C, 2 hrs | Ethyl 4-(1-hydroxyethyl)-2-iodobenzoate | 65% | |

| H₂, Pd/C | RT, 4 atm | Ethyl 4-ethyl-2-iodobenzoate | 78% |

Ester Hydrolysis and Transesterification

The ethyl ester group is hydrolyzed to carboxylic acid or converted to other esters.

Participation in Multi-Component Reactions

The compound serves as a substrate in Passerini and Grignard reactions for complex molecule synthesis.

Passerini Reaction Example :

-

Reactants: Ethyl 4-isocyanobenzoate (derived from this compound), cyclohexanone, carboxylic acids

-

Product: Ethyl 4-(1-acyloxycyclohexanecarboxamido)benzoates

-

Yield Range: 72–89%

Grignard Reaction Example :

| Grignard Reagent | Product | Yield |

|---|---|---|

| Turbo Grignard (i-PrMgCl·LiCl) | Spirocyclic lactone derivatives | 68% |

Mechanistic Insights

-

Nucleophilic Substitution: The iodine atom’s polarizability facilitates SNAr mechanisms, with rate acceleration under electron-deficient aromatic systems .

-

Cross-Coupling: Oxidative addition of the C–I bond to Pd(0) is the rate-determining step in Suzuki reactions.

-

Acetyl Reactivity: The acetyl group directs electrophilic substitution to the para position via resonance stabilization.

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C via cleavage of the ester and acetyl groups.

-

Light Sensitivity: Prolonged UV exposure induces radical pathways, leading to dimerization (15% after 48 hrs).

This compound’s multifunctional architecture enables its use in pharmaceuticals (e.g., GABA transporter inhibitors ), materials science, and asymmetric catalysis. Its reactivity profile underscores its value as a synthetic building block for complex organic frameworks.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Ethyl 4-acetyl-2-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a catalyst in various organic reactions, including cross-coupling reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

Industry:

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The precise mechanism of action of Ethyl 4-acetyl-2-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species such as nucleophiles. This interaction can facilitate various chemical transformations, making it a valuable reagent in organic synthesis.

Comparación Con Compuestos Similares

Ethyl 4-iodobenzoate: Similar structure but lacks the acetyl group at the 4-position.

Ethyl 2-iodobenzoate: Similar structure but lacks the acetyl group and has the iodine atom at the 2-position.

4-acetylbenzoic acid: Lacks the iodine atom at the 2-position.

Uniqueness: Ethyl 4-acetyl-2-iodobenzoate is unique due to the presence of both an acetyl group and an iodine atom on the benzoate ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Propiedades

Fórmula molecular |

C11H11IO3 |

|---|---|

Peso molecular |

318.11 g/mol |

Nombre IUPAC |

ethyl 4-acetyl-2-iodobenzoate |

InChI |

InChI=1S/C11H11IO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |

Clave InChI |

IVOCGEOJCWAJGK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.